Phenol, 4-(1,1-dimethylethyl)-2,3-dimethyl-
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Overview
Description
Phenol, 4-(1,1-dimethylethyl)-2,3-dimethyl- is an organic compound with the molecular formula C12H18O. It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted by a tert-butyl group and two methyl groups. This compound is known for its various applications in scientific research and industry due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenol, 4-(1,1-dimethylethyl)-2,3-dimethyl- can be synthesized through several methods. One common approach involves the alkylation of phenol with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Another method involves the Friedel-Crafts alkylation of phenol with isobutene in the presence of a strong acid catalyst like sulfuric acid. This reaction also requires careful control of temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of Phenol, 4-(1,1-dimethylethyl)-2,3-dimethyl- often involves large-scale alkylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Phenol, 4-(1,1-dimethylethyl)-2,3-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert it into corresponding alcohols or hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a metal catalyst are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are commonly employed.
Major Products Formed
Oxidation: Quinones and other oxygenated phenolic compounds.
Reduction: Alcohols and hydrocarbons.
Substitution: Halogenated phenols, nitrophenols, and other substituted derivatives.
Scientific Research Applications
Phenol, 4-(1,1-dimethylethyl)-2,3-dimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: This compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research has explored its potential use in developing new pharmaceuticals and therapeutic agents.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which Phenol, 4-(1,1-dimethylethyl)-2,3-dimethyl- exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity is believed to result from its ability to disrupt cell membranes and inhibit essential enzymes in microorganisms . Molecular docking studies have shown that it can effectively bind to the active sites of target proteins, leading to the inhibition of their function .
Comparison with Similar Compounds
Similar Compounds
Phenol, 2,4-bis(1,1-dimethylethyl)-: This compound has similar structural features but differs in the position of the tert-butyl groups.
Phenol, 2,4-di-tert-butyl-: Another similar compound with two tert-butyl groups at different positions on the benzene ring.
Uniqueness
Phenol, 4-(1,1-dimethylethyl)-2,3-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in research and industrial settings.
Properties
CAS No. |
68189-19-5 |
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Molecular Formula |
C12H18O |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
4-tert-butyl-2,3-dimethylphenol |
InChI |
InChI=1S/C12H18O/c1-8-9(2)11(13)7-6-10(8)12(3,4)5/h6-7,13H,1-5H3 |
InChI Key |
OXPSEZLCVXHNQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1C)O)C(C)(C)C |
Origin of Product |
United States |
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